molecular formula C8H4BrF3N2 B6271386 3-bromo-1-(trifluoromethyl)-1H-indazole CAS No. 2763750-24-7

3-bromo-1-(trifluoromethyl)-1H-indazole

Katalognummer B6271386
CAS-Nummer: 2763750-24-7
Molekulargewicht: 265
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-1-(trifluoromethyl)-1H-indazole, also known as BTCI, is an organic compound belonging to the class of heterocyclic compounds. It is a highly versatile compound that has a wide range of applications in organic synthesis, medicinal chemistry and drug discovery. The compound has been widely studied in recent years due to its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

3-bromo-1-(trifluoromethyl)-1H-indazole has a wide range of applications in scientific research. It has been used as a building block for the synthesis of various organic compounds, such as heterocyclic compounds, polymers, and organometallic compounds. It has also been used in the synthesis of biologically active compounds, such as drugs, natural products, and pesticides. In addition, 3-bromo-1-(trifluoromethyl)-1H-indazole has been used in the synthesis of materials for medical imaging, such as magnetic resonance imaging (MRI) contrast agents.

Wirkmechanismus

The mechanism of action of 3-bromo-1-(trifluoromethyl)-1H-indazole is not completely understood. However, it is believed that the compound interferes with the metabolism of certain proteins, leading to the inhibition of their biological activities. This inhibition of protein activity is thought to be responsible for the therapeutic effects of 3-bromo-1-(trifluoromethyl)-1H-indazole.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-bromo-1-(trifluoromethyl)-1H-indazole have not been extensively studied. However, it has been shown to have anti-inflammatory, anti-microbial, and anti-cancer activities in animal models. In addition, it has been shown to have neuroprotective effects in animal models of neurological diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 3-bromo-1-(trifluoromethyl)-1H-indazole in laboratory experiments is its versatility. It can be used to synthesize a wide range of organic compounds, which can be used for various scientific research applications. In addition, the compound is relatively stable and can be stored for long periods of time. The main limitation of using 3-bromo-1-(trifluoromethyl)-1H-indazole in laboratory experiments is its toxicity. The compound can be toxic when ingested or inhaled, and should be handled with care.

Zukünftige Richtungen

There are a number of potential future directions for the use of 3-bromo-1-(trifluoromethyl)-1H-indazole. One potential direction is the development of new drugs based on the compound. In addition, the compound could be used in the synthesis of new materials for medical imaging. Another potential direction is the use of the compound in the synthesis of materials for drug delivery systems. Finally, the compound could be used to develop new pesticides and other agrochemical compounds.

Synthesemethoden

3-bromo-1-(trifluoromethyl)-1H-indazole can be synthesized in a two-step process. The first step involves the conversion of 3-bromo-1-chloro-1H-indazole to 3-bromo-1-(trifluoromethyl)-1H-indazole. This is achieved by reacting the chloro-indazole with trifluoroacetic acid in aqueous media. The second step involves the conversion of the trifluoroacetylated indazole to 3-bromo-1-(trifluoromethyl)-1H-indazole. This is achieved by reacting the trifluoroacetylated indazole with sodium borohydride in methanol.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-1-(trifluoromethyl)-1H-indazole involves the bromination of 1-(trifluoromethyl)-1H-indazole using a brominating agent.", "Starting Materials": [ "1-(trifluoromethyl)-1H-indazole", "Brominating agent (e.g. N-bromosuccinimide, bromine, etc.)", "Solvent (e.g. dichloromethane, chloroform, etc.)", "Catalyst (e.g. iron(III) bromide, copper(II) bromide, etc.)" ], "Reaction": [ "Dissolve 1-(trifluoromethyl)-1H-indazole in a suitable solvent.", "Add the brominating agent and catalyst to the reaction mixture.", "Stir the reaction mixture at a suitable temperature (e.g. room temperature, reflux, etc.) for a suitable time (e.g. 1-24 hours).", "Quench the reaction by adding a suitable quenching agent (e.g. sodium bisulfite, sodium thiosulfate, etc.).", "Extract the product using a suitable solvent (e.g. ethyl acetate, dichloromethane, etc.).", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain the crude product.", "Purify the crude product using a suitable purification technique (e.g. column chromatography, recrystallization, etc.) to obtain 3-bromo-1-(trifluoromethyl)-1H-indazole." ] }

CAS-Nummer

2763750-24-7

Produktname

3-bromo-1-(trifluoromethyl)-1H-indazole

Molekularformel

C8H4BrF3N2

Molekulargewicht

265

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.